(4-(2-Hydroxyethoxy)phenyl)(4-hydroxyphenyl)methanone
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Overview
Description
(4-(2-Hydroxyethoxy)phenyl)(4-hydroxyphenyl)methanone is an organic compound with the molecular formula C15H14O4. It is characterized by the presence of hydroxy and hydroxyethoxy groups attached to a phenyl ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Hydroxyethoxy)phenyl)(4-hydroxyphenyl)methanone typically involves the reaction of 4-hydroxybenzophenone with ethylene glycol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include a temperature range of 80-100°C and a reaction time of 12-24 hours .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-(2-Hydroxyethoxy)phenyl)(4-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and ethers.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-(2-Hydroxyethoxy)phenyl)(4-hydroxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of polymers and resins .
Biology
In biological research, this compound is used in the study of enzyme interactions and as a probe in biochemical assays. Its hydroxy groups allow for easy conjugation with biomolecules .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antioxidant activities .
Industry
Industrially, it is used in the production of coatings, adhesives, and sealants due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of (4-(2-Hydroxyethoxy)phenyl)(4-hydroxyphenyl)methanone involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with proteins and enzymes, altering their activity. The compound can also undergo redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
- (2-Hydroxy-4-(2-hydroxyethoxy)phenyl)(phenyl)methanone
- 4-Hydroxybenzophenone
Uniqueness
Compared to similar compounds, (4-(2-Hydroxyethoxy)phenyl)(4-hydroxyphenyl)methanone has unique properties due to the presence of both hydroxy and hydroxyethoxy groups. This dual functionality enhances its reactivity and versatility in various applications .
Properties
Molecular Formula |
C15H14O4 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
[4-(2-hydroxyethoxy)phenyl]-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C15H14O4/c16-9-10-19-14-7-3-12(4-8-14)15(18)11-1-5-13(17)6-2-11/h1-8,16-17H,9-10H2 |
InChI Key |
SUPLUBMRKXAPQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OCCO)O |
Origin of Product |
United States |
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